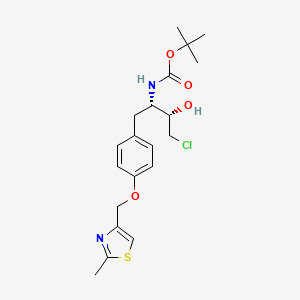
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate is a complex organic compound that features a variety of functional groups, including a carbamate, a thiazole ring, and a chlorohydroxybutyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorohydroxybutyl moiety: This step may involve the use of chlorinating agents and subsequent hydroxylation.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
Tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorohydroxybutyl moiety can be reduced to form a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chlorohydroxybutyl moiety may yield a diol.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate: shares structural similarities with other carbamate compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to other similar compounds.
属性
分子式 |
C20H27ClN2O4S |
|---|---|
分子量 |
427.0 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate |
InChI |
InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1 |
InChI 键 |
SFNSQBJKSUDFBA-ZWKOTPCHSA-N |
手性 SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


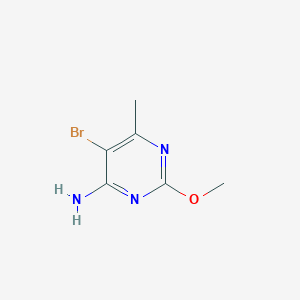
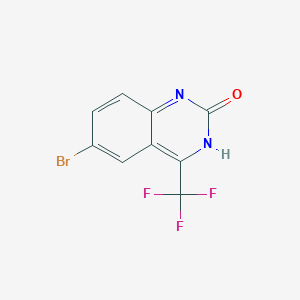

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
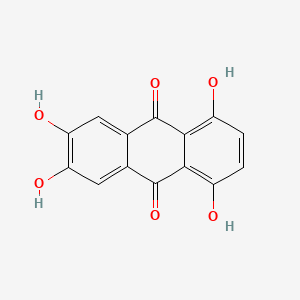
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)

![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
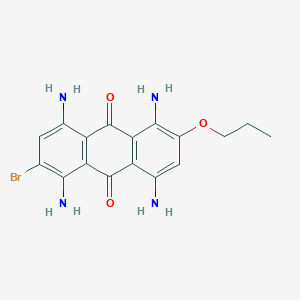
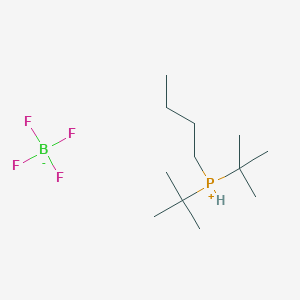
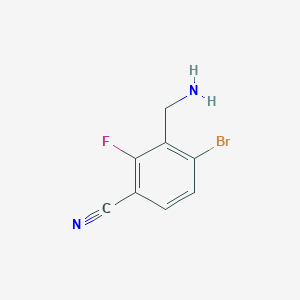
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)
